molecular formula C10H11NS B12040659 2-(4,5-dihydro-1H-pyrrol-2-yl)benzenethiol CAS No. 618069-71-9

2-(4,5-dihydro-1H-pyrrol-2-yl)benzenethiol

Cat. No.: B12040659
CAS No.: 618069-71-9
M. Wt: 177.27 g/mol
InChI Key: HMWZARBFLWKQFG-UHFFFAOYSA-N
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Description

2-(4,5-dihydro-1H-pyrrol-2-yl)benzenethiol is an organic compound with the molecular formula C10H11NS It is a heterocyclic compound containing both a pyrrole ring and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-dihydro-1H-pyrrol-2-yl)benzenethiol typically involves the reaction of a pyrrole derivative with a thiol-containing compound. One common method involves the use of 2-bromo-1-(4,5-dihydro-1H-pyrrol-2-yl)benzene as a starting material, which is then reacted with thiourea under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4,5-dihydro-1H-pyrrol-2-yl)benzenethiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding thiol or sulfide.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions typically require catalysts such as iron(III) chloride or aluminum chloride.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Thiols, sulfides.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

2-(4,5-dihydro-1H-pyrrol-2-yl)benzenethiol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(4,5-dihydro-1H-pyrrol-2-yl)benzenethiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,5-dihydro-1H-pyrrol-1-yl)benzenethiol
  • 2-(1H-benzimidazol-2-yl)benzenethiol
  • 2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl 4-thiomorpholinecarbodithioate

Uniqueness

2-(4,5-dihydro-1H-pyrrol-2-yl)benzenethiol is unique due to its specific combination of a pyrrole ring and a thiol group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

618069-71-9

Molecular Formula

C10H11NS

Molecular Weight

177.27 g/mol

IUPAC Name

2-(2,3-dihydro-1H-pyrrol-5-yl)benzenethiol

InChI

InChI=1S/C10H11NS/c12-10-6-2-1-4-8(10)9-5-3-7-11-9/h1-2,4-6,11-12H,3,7H2

InChI Key

HMWZARBFLWKQFG-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=C1)C2=CC=CC=C2S

Origin of Product

United States

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